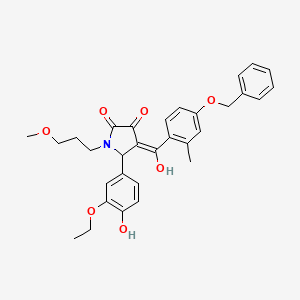
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-(Benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C31H33NO7 and its molecular weight is 531.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-1H-pyrrol-2(5H)-one , with CAS number 488841-73-2, belongs to a class of synthetic organic compounds characterized by complex structures that often exhibit diverse biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C33H36N2O7 with a molar mass of approximately 572.65 g/mol . The structure features multiple functional groups, including benzyloxy and hydroxyphenyl moieties, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C33H36N2O7 |
| Molar Mass | 572.65 g/mol |
| CAS Number | 488841-73-2 |
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing primarily on its potential as an anti-inflammatory and antimicrobial agent.
Anti-inflammatory Properties
The compound's structure suggests it may interact with inflammatory pathways. Compounds with similar structural motifs have been shown to inhibit pro-inflammatory mediators. For instance, certain benzyloxy-substituted compounds have demonstrated the ability to inhibit leukotriene synthesis, which is crucial in inflammatory responses . The presence of hydroxyl groups may enhance its ability to modulate inflammatory pathways through antioxidant mechanisms.
While specific mechanisms for this compound remain under-researched, insights can be drawn from related compounds:
- Inhibition of Enzymatic Activity : Many compounds in this class act as inhibitors of enzymes involved in inflammation and microbial resistance.
- Cellular Interaction : Compounds with similar structures have been shown to interact with cellular membranes and penetrate cells effectively, potentially leading to altered cellular signaling pathways.
Case Studies and Research Findings
- Antimycobacterial Evaluation : A series of benzyloxy-substituted quinolines were synthesized and tested against M. tuberculosis, revealing promising results with MIC values ranging from 2.7 to 6.4 µM for certain derivatives . This highlights the potential for further exploration into the biological activity of structurally related compounds.
- Selectivity Studies : In vitro studies have indicated that some derivatives exhibit selective toxicity towards bacterial cells without significantly affecting mammalian cell viability (e.g., Vero and HepG2 cells) . This selectivity is crucial for developing therapeutic agents that minimize adverse effects on human cells.
Properties
CAS No. |
488731-98-2 |
|---|---|
Molecular Formula |
C31H33NO7 |
Molecular Weight |
531.6 g/mol |
IUPAC Name |
(4E)-5-(3-ethoxy-4-hydroxyphenyl)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H33NO7/c1-4-38-26-18-22(11-14-25(26)33)28-27(30(35)31(36)32(28)15-8-16-37-3)29(34)24-13-12-23(17-20(24)2)39-19-21-9-6-5-7-10-21/h5-7,9-14,17-18,28,33-34H,4,8,15-16,19H2,1-3H3/b29-27+ |
InChI Key |
SVDAINOTKAMSHN-ORIPQNMZSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)\O)/C(=O)C(=O)N2CCCOC)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=C(C=C(C=C3)OCC4=CC=CC=C4)C)O)C(=O)C(=O)N2CCCOC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















